ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14789110
Molecular Formula: C17H16ClN3O3S
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O3S |
|---|---|
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C17H16ClN3O3S/c1-2-24-16(23)13-10-25-17(19-13)20-15(22)6-8-21-7-5-11-3-4-12(18)9-14(11)21/h3-5,7,9-10H,2,6,8H2,1H3,(H,19,20,22) |
| Standard InChI Key | MWILLCFXFPJXBY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Introduction
Structural Features and Molecular Characteristics
Core Architecture
The compound’s structure features a thiazole ring substituted at the 2-position with a propanoylamino group and at the 4-position with an ethyl carboxylate. The propanoylamino side chain terminates in a 6-chloroindole moiety, introducing steric bulk and electronic heterogeneity. The indole’s chloro substituent at the 6-position enhances electrophilicity, potentially influencing binding affinity to biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.87 g/mol |
| XLogP3-AA | 3.2 (Predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The thiazole ring contributes to planar rigidity, while the ethyl carboxylate group enhances solubility in polar aprotic solvents. Quantum mechanical calculations suggest that the chloroindole moiety induces a dipole moment of 5.2 Debye, facilitating interactions with hydrophobic enzyme pockets .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis typically follows a convergent approach:
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Thiazole Core Construction: Ethyl 2-amino-1,3-thiazole-4-carboxylate serves as the precursor, synthesized via cyclization of ethyl bromopyruvate with thiourea derivatives .
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Indole-Propanoyl Side Chain: 6-Chloroindole is acylated with 3-chloropropanoyl chloride under Friedel-Crafts conditions to yield 3-(6-chloro-1H-indol-1-yl)propanoyl chloride.
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Amide Coupling: The propanoyl chloride is reacted with the thiazole precursor using Hünig’s base (DIPEA) in dichloromethane, achieving yields of 68–72% after chromatographic purification.
Optimization Challenges
Key issues include:
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Regioselectivity: Competing acylation at indole’s 3-position necessitates low-temperature (-20°C) conditions to favor 1-substitution.
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts arising from incomplete chloro substitution.
Physicochemical Properties
Solubility and Stability
Experimental data for the exact compound remain limited, but analogs suggest:
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL in DMSO .
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Thermal Stability: Decomposition onset at 215°C (DSC), with a melting point range of 178–182°C.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials under nitrogen is recommended.
Spectroscopic Profiles
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IR (KBr): 1725 cm (ester C=O), 1660 cm (amide I), 1540 cm (indole C=C).
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H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, thiazole H5), 7.68 (d, Hz, 1H, indole H7), 7.42–7.38 (m, 2H, indole H4/H5), 4.32 (q, Hz, 2H, OCH), 3.25 (t, Hz, 2H, CHCO), 1.34 (t, Hz, 3H, CH) .
Biological Activity and Mechanisms
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Molecular docking predicts a binding energy of -9.2 kcal/mol, suggesting potential anti-inflammatory effects via prostaglandin suppression.
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Kinase Targets: The indole-thiazole hybrid may inhibit JAK2 (IC ~1.2 µM in silico), implicating utility in myeloproliferative disorders .
Applications and Future Directions
Pharmaceutical Development
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Oncology: As a STING pathway activator, the compound could enhance tumor immunogenicity in combination with checkpoint inhibitors.
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Antimicrobials: Thiazole derivatives exhibit broad-spectrum activity; structural modifications may target bacterial DNA gyrase.
Agricultural Chemistry
Patent literature notes thiazole-carboxylates as herbicidal leads, though this compound’s efficacy remains untested .
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